Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[35]nonane-7-carboxylate is an organic compound with a unique spirocyclic structure This compound is characterized by its spiro[35]nonane core, which is a bicyclic system where two rings share a single atom
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate typically involves a series of chemical reactions starting from readily available precursors. The synthetic route often includes:
Formation of the spirocyclic core: This step involves the cyclization of a linear precursor to form the spiro[3.5]nonane structure.
Introduction of functional groups: The tert-butyl and methoxy groups are introduced through substitution reactions.
Final esterification: The carboxylate group is formed through an esterification reaction, typically using tert-butyl alcohol and a suitable acid catalyst.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. The methoxy and tert-butyl groups enhance its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include:
Tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound shares the spiro[3.5]nonane core but lacks the methoxy group, resulting in different chemical properties and applications.
Tert-butyl 2-(4-methoxybenzyl)-1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate: This compound has a similar structure but with a benzyl group instead of the methoxy group, leading to variations in reactivity and biological activity.
The uniqueness of tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate lies in its combination of functional groups and spirocyclic structure, which confer specific chemical and biological properties not found in its analogs.
Eigenschaften
Molekularformel |
C16H25NO4 |
---|---|
Molekulargewicht |
295.37 g/mol |
IUPAC-Name |
tert-butyl 2-(2-methoxy-2-oxoethylidene)-7-azaspiro[3.5]nonane-7-carboxylate |
InChI |
InChI=1S/C16H25NO4/c1-15(2,3)21-14(19)17-7-5-16(6-8-17)10-12(11-16)9-13(18)20-4/h9H,5-8,10-11H2,1-4H3 |
InChI-Schlüssel |
ODBRNKDMTAXCLG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=CC(=O)OC)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.